An In-depth Technical Guide to the Physical Properties of 4-(tert-butyl)-3-fluorobenzoic Acid
An In-depth Technical Guide to the Physical Properties of 4-(tert-butyl)-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-butyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bulky, lipophilic tert-butyl group and an electron-withdrawing fluorine atom on the benzoic acid scaffold—suggests a compound with potentially novel pharmacological and material properties. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the fluorine atom can profoundly influence its solid-state properties, solubility, and acidity.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(tert-butyl)-3-fluorobenzoic acid. In the absence of extensive experimental data for this specific isomer, this document leverages high-quality data from closely related analogues and computational prediction tools to offer a robust framework for its characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, characterize, and utilize this compound in their research and development endeavors.
Molecular Identity and Structure
Before delving into its physical properties, it is essential to establish the fundamental identity of 4-(tert-butyl)-3-fluorobenzoic acid.
| Identifier | Value | Source |
| Chemical Name | 4-(tert-butyl)-3-fluorobenzoic acid | N/A |
| CAS Number | 1228155-69-8 | [1] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| SMILES | CC(C)(C)c1ccc(C(=O)O)c(c1)F | N/A |
| InChI | InChI=1S/C11H13FO2/c1-11(2,3)8-5-6-9(10(13)14)7-12/h5-7H,1-4H3,(H,13,14) | N/A |
Predicted and Comparative Physical Properties
Comparative Analysis of Related Isomers
The physical properties of a molecule are significantly influenced by its constituent functional groups. By examining the properties of 4-(tert-butyl)benzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, we can infer the expected characteristics of the target molecule.
| Property | 4-(tert-butyl)benzoic acid | 3-fluorobenzoic acid | 4-fluorobenzoic acid | 4-(tert-butyl)-3-fluorobenzoic acid (Predicted/Estimated) |
| Melting Point (°C) | 164.5–165.5[2] | 122–124[3] | 182–184[4] | ~140-160 |
| Boiling Point (°C) | N/A | N/A | ~254[5] | >250 |
| Aqueous Solubility | Insoluble[2][6] | Very soluble[7] | Slightly soluble in cold water, soluble in hot water[4] | Slightly soluble to insoluble |
| pKa | 3.9 (pH of saturated solution)[8][9] | N/A | 4.14[10] | ~3.7-4.0 |
Melting Point
The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is influenced by intermolecular forces and molecular packing. The tert-butyl group in 4-(tert-butyl)benzoic acid introduces significant steric bulk, which can disrupt efficient crystal packing, while the fluorine atom in fluorobenzoic acids can participate in dipole-dipole interactions and potentially weak hydrogen bonding. It is anticipated that the melting point of 4-(tert-butyl)-3-fluorobenzoic acid will be between that of 3-fluorobenzoic acid and 4-(tert-butyl)benzoic acid, likely in the range of 140-160 °C .
Boiling Point
Due to its carboxylic acid functionality, 4-(tert-butyl)-3-fluorobenzoic acid is expected to have a high boiling point, likely above 250 °C , similar to other benzoic acid derivatives. The presence of strong hydrogen bonding between carboxylic acid dimers significantly elevates the energy required for vaporization.
Solubility
The solubility of 4-(tert-butyl)-3-fluorobenzoic acid is governed by the balance between the polar carboxylic acid and fluorine moieties and the nonpolar tert-butyl group and benzene ring. The large, hydrophobic tert-butyl group is expected to dominate, leading to low solubility in water . However, as a carboxylic acid, it will be soluble in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt. It is expected to be soluble in common organic solvents such as alcohols, ethers, and acetone.[2][6]
Acidity (pKa)
The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups, like fluorine, generally increase acidity (lower pKa) by stabilizing the conjugate base (benzoate) through inductive effects.[11] Conversely, electron-donating groups, such as alkyl groups, tend to decrease acidity (raise pKa).[12]
Given that the fluorine atom is meta to the carboxylic acid, its electron-withdrawing inductive effect will be significant. The tert-butyl group, being para, will have a weaker electron-donating effect. Therefore, the pKa of 4-(tert-butyl)-3-fluorobenzoic acid is predicted to be slightly lower than that of 4-fluorobenzoic acid (pKa 4.14) and 4-(tert-butyl)benzoic acid (pH of saturated solution 3.9), likely in the range of 3.7-4.0 .
Experimental Protocols for Physical Property Determination
The following sections detail standardized, field-proven methodologies for the experimental determination of the key physical properties of 4-(tert-butyl)-3-fluorobenzoic acid.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-(tert-butyl)-3-fluorobenzoic acid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slow, ~1-2 °C/min, near the melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
A systematic solubility analysis is critical for applications in drug formulation and reaction chemistry.
Methodology:
-
Solvent Selection: A panel of standard solvents is used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent (e.g., ethanol or acetone).
-
Procedure: To approximately 25 mg of 4-(tert-butyl)-3-fluorobenzoic acid in a test tube, 0.75 mL of the solvent is added in portions. The tube is vigorously agitated after each addition.
-
Observation: The sample is classified as soluble if it completely dissolves. For the basic solutions (NaOH, NaHCO₃), effervescence in the NaHCO₃ solution indicates a strong acid. Re-precipitation upon acidification of the NaOH solution confirms the presence of an acidic functional group.
Caption: Flowchart for Qualitative Solubility Analysis.
Predicted Spectral Characteristics
Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The following are the predicted spectral characteristics for 4-(tert-butyl)-3-fluorobenzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm .
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings.
-
H-2: A doublet or doublet of doublets, shifted downfield due to the deshielding effect of the adjacent carboxylic acid group, likely around 7.8-8.0 ppm .
-
H-5: A doublet or doublet of doublets, likely around 7.5-7.7 ppm .
-
H-6: A doublet or doublet of doublets, likely around 7.3-7.5 ppm .
-
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, expected in the aliphatic region around 1.3-1.4 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, around 165-170 ppm .
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents and C-F coupling.
-
C-F: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), expected around 160-165 ppm .
-
C-COOH: A singlet or small doublet around 130-135 ppm .
-
C-C(CH₃)₃: A singlet or small doublet around 150-155 ppm .
-
The remaining aromatic carbons will appear as singlets or doublets with smaller C-F coupling constants in the range of 115-135 ppm .
-
-
tert-Butyl Carbons:
-
Quaternary Carbon (-C(CH₃)₃): A singlet around 35-40 ppm .
-
Methyl Carbons (-C(CH₃)₃): A singlet around 30-32 ppm .
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For 4-(tert-butyl)-3-fluorobenzoic acid, a single resonance is expected. The chemical shift will be influenced by the electronic environment. For fluorobenzenes, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.
Safety and Handling
While specific toxicity data for 4-(tert-butyl)-3-fluorobenzoic acid is not available, it should be handled with the standard precautions for aromatic carboxylic acids. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(tert-butyl)-3-fluorobenzoic acid is a compound with significant potential, for which detailed physical property data is not yet widely published. This guide has provided a comprehensive framework for understanding its likely characteristics through predictive methods and comparative analysis with related molecules. The experimental protocols detailed herein offer a clear path for researchers to empirically determine these properties, contributing to the broader scientific understanding of this and similar molecules. As with any compound where extensive data is lacking, careful experimental validation of these predicted properties is paramount for ensuring the accuracy and reproducibility of future research.
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